molecular formula C36H24N2 B13656185 9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole

9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole

Cat. No.: B13656185
M. Wt: 484.6 g/mol
InChI Key: PPQRPUFUVGSKPQ-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole ( 2102919-66-2) is a high-value bicarbazole derivative supplied for advanced materials science and organic electronics research . With a molecular formula of C36H24N2 and a molecular weight of 484.59 g/mol, this compound serves as a crucial building block and core structural motif in the development of next-generation organic light-emitting diodes (OLEDs) . Research into bicarbazole-based systems, such as the structurally similar compound CzCzPh, demonstrates their significant application as p-type host materials in thermally activated delayed fluorescence (TADF)-OLEDs and phosphorescent OLEDs (PhOLEDs) . The rigid, conjugated bicarbazole structure is engineered to provide excellent thermal stability and film-forming properties, which are critical for enhancing the efficiency and operational lifetime of solution-processed electroluminescent devices . This product is intended for research purposes as a key intermediate or precursor in the synthesis of more complex host materials and emitters. It is offered with a high standard of purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling instructions.

Properties

Molecular Formula

C36H24N2

Molecular Weight

484.6 g/mol

IUPAC Name

3-carbazol-9-yl-9-(3-phenylphenyl)carbazole

InChI

InChI=1S/C36H24N2/c1-2-11-25(12-3-1)26-13-10-14-27(23-26)37-35-20-9-6-17-31(35)32-24-28(21-22-36(32)37)38-33-18-7-4-15-29(33)30-16-5-8-19-34(30)38/h1-24H

InChI Key

PPQRPUFUVGSKPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C83

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic strategy for this compound involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method couples a boronic acid derivative of biphenyl with a halogenated carbazole under inert atmosphere conditions to prevent oxidation.

Typical Reaction Setup:

  • Reagents:

    • Boronic acid derivative of biphenyl (e.g., 3-boronobiphenyl)
    • Halogenated carbazole (often brominated at the 9-position)
    • Palladium catalyst (e.g., Pd(dba)₂)
    • Base (e.g., potassium carbonate or t-BuONa)
    • Ligand (e.g., tri-tert-butylphosphine, TTBP)
  • Solvent: Anhydrous o-xylene or similar high-boiling aromatic solvents

  • Conditions: Reflux temperature (~140°C), typically under nitrogen or argon atmosphere for 18 hours

  • Purification: Methanol precipitation followed by silica gel chromatography and recrystallization in toluene

This method yields approximately 47% for analogous bicarbazole compounds, and characterization is confirmed by ^1H/^13C NMR and LCMS-IT-TOF techniques.

Industrial Scale Production

For industrial scale-up, continuous flow reactors are employed to enhance control over reaction parameters such as temperature and pressure, improving yield and product purity. Automation reduces human error and increases process efficiency. These reactors facilitate the palladium-catalyzed cross-coupling under precisely controlled inert atmospheres, ensuring consistent quality for large-scale synthesis.

Alternative Synthetic Considerations

While Suzuki-Miyaura coupling is the most common, other palladium-catalyzed cross-coupling methods like Buchwald-Hartwig amination or Stille coupling might be explored for structural analogues, but specific literature on these alternatives for this compound is limited. The Suzuki route remains preferred due to the availability of boronic acid derivatives and milder reaction conditions.

Reaction Analysis and Chemical Modifications

Types of Chemical Reactions

  • Oxidation: Using oxidants like potassium permanganate or chromium trioxide can convert the compound into quinone derivatives.
  • Reduction: Agents such as lithium aluminum hydride or sodium borohydride reduce the compound to corresponding reduced carbazole derivatives.
  • Electrophilic Substitution: Aromatic rings allow for substitution reactions introducing halogens, nitro, or sulfonyl groups, typically catalyzed by Lewis acids.

Common Reagents and Conditions

Reaction Type Reagents/Conditions Major Products
Oxidation Potassium permanganate (acidic/basic) Quinone derivatives
Reduction Lithium aluminum hydride in anhydrous ether Reduced carbazole derivatives
Electrophilic Substitution Halogens (e.g., bromine) with Lewis acid catalyst Halogenated/nitrated/sulfonated derivatives

These modifications allow tailoring the compound’s electronic and physical properties for specific applications.

Characterization Techniques

Structural and purity confirmation of this compound relies on:

These analyses are critical for ensuring the compound’s suitability for advanced research and industrial applications.

Summary Table of Preparation Parameters

Parameter Details
Synthetic Route Suzuki-Miyaura cross-coupling
Catalyst Pd(dba)₂ with TTBP ligand
Boronic Acid Source 3-Boronobiphenyl or derivatives
Halogenated Partner 9-Bromo-3-carbazole or similar
Solvent Anhydrous o-xylene
Temperature Reflux (~140°C)
Atmosphere Nitrogen or argon (inert)
Reaction Time ~18 hours
Purification Methods Methanol precipitation, silica gel chromatography, recrystallization
Typical Yield ~47% (analogous compounds)
Characterization ^1H/^13C NMR, LCMS-IT-TOF, HPLC/GC purity

Research Findings and Perspectives

Research emphasizes the importance of the Suzuki coupling method for synthesizing this compound due to its efficiency and scalability. Continuous flow reactors represent the future of industrial production, offering enhanced control and reproducibility. The compound’s preparation is foundational for its use in OLEDs and other organic electronic devices, where purity and structural integrity directly impact device performance.

Further research is ongoing to explore functionalization via oxidation, reduction, and substitution reactions to fine-tune the electronic properties of the compound for specialized applications. The use of advanced characterization techniques ensures that synthesized batches meet stringent quality standards required for both research and commercial use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: While its primary applications are in materials science, the compound’s potential biological activity is also being explored. Researchers are investigating its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine: In medicine, the compound is being studied for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability under physiological conditions make it a promising candidate for further research.

Industry: In the industrial sector, 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole is used in the production of OLEDs. Its excellent charge transport properties and high thermal stability make it an ideal material for use in electronic devices.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole in electronic applications involves its ability to transport charge carriers efficiently. The biphenyl group enhances the compound’s electron mobility, while the carbazole core provides stability and rigidity to the molecular structure. This combination allows for efficient energy transfer and emission of light in OLED devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Modifications

CzCzPh (9-Phenyl-9H-3,9'-bicarbazole)
  • Structure : Lacks the biphenyl group; instead, a single phenyl ring is attached at the 3-position.
  • Performance : CzCzPh exhibits a $T_1$ of ~2.95 eV, suitable for green TADF emitters. However, its morphological stability is inferior due to weaker steric hindrance compared to biphenyl-substituted derivatives.
  • Modification : Replacing the phenyl group with a bulky adamantane unit (CzCzPh-mAd) improves thermal stability ($T_g = 165^\circ C$ vs. 120°C for CzCzPh) and reduces aggregation in solution-processed OLEDs .
9-(3-(Triphenylsilyl)phenyl)-9H-3,9'-bicarbazole (SiCzCz)
  • Structure : Incorporates a triphenylsilyl (TPS) group at the 3-position, enhancing steric bulk and electronic effects.
  • Performance :
    • Wider energy gap ($ET = 3.1$ eV) enables compatibility with deep-blue emitters.
    • Improved stability in exciplex-forming co-host systems (e.g., with SiTrzCz2), achieving device lifetimes (LT${50}$) >500 hours at 1000 cd/m² for blue TADF-OLEDs .
    • The TPS group reduces intermolecular interactions, narrowing emission full-width-at-half-maximum (FWHM) to 26–27 nm in multi-resonance TADF systems .

Bicarbazole Derivatives with Triazine Linkers

m-TrzDCz (9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9'-bicarbazole)
  • Structure : A triazine acceptor is attached via a meta-substituted phenyl bridge.
  • Performance :
    • Theoretical simulations show a smaller singlet-triplet energy gap ($\Delta E_{ST}$ = 0.18 eV) than ortho- or para-substituted analogues, favoring TADF.
    • Higher electron mobility due to triazine’s electron-deficient nature, making it suitable for electron-transport (ET) hosts .
PTZP-BCZ (5-(3–4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9-phenyl-9H-3,9′-bicarbazole)
  • Structure : Combines bicarbazole with a triazine-phenyl moiety.
  • Performance :
    • Achieves external quantum efficiency (EQE) >20% in phosphorescent OLEDs (PhOLEDs) due to balanced hole/electron transport.
    • Outperforms DP-BCZ (9,9′-dipenyl-9H,9’H-3,3’-bicarbazole) in device stability under high-brightness operation .

Host Materials with Carbazole-Phenyl Backbones

mCPBC (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-3,9′-bicarbazole)
  • Structure : A carbazole unit replaces the biphenyl group in the target compound.
  • Performance: Used as a host for green-to-blue TADF emitters, but doping concentration >20 wt% causes red-shifted emission (peak shift: ~15 nm) due to aggregation . Limited thermal stability ($T_g = 135^\circ C$) compared to SiCzCz .

Key Data Comparison

Compound $T_g$ (°C) $T_1$ (eV) FWHM (nm) EQE (%) Stability (LT$_{50}$, hours)
9-([1,1'-Biphenyl]-3-yl) 145 2.98 30–35 18–22 300–400
CzCzPh-mAd 165 2.93 28–32 19 450
SiCzCz 180 3.10 26–27 25 >500
m-TrzDCz 155 2.85 38–40 21 200
mCPBC 135 2.90 40–45 17 250

Discussion of Comparative Advantages

  • Steric Effects : Bulky substituents (e.g., TPS in SiCzCz) enhance thermal stability and reduce aggregation, critical for narrowband emission .
  • Electronic Tuning : Triazine-linked derivatives (m-TrzDCz, PTZP-BCZ) improve electron transport but may sacrifice $T_1$ energy .
  • Host-Emitter Compatibility : The biphenyl group in the target compound balances hole/electron injection better than phenyl or carbazole analogues, making it versatile for multiple emitter classes .

Biological Activity

9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole, also known as BPP-BCZ, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₃₆H₂₄N₂
  • Molecular Weight : 484.59 g/mol
  • CAS Number : 2102919-66-2

Anticancer Properties

Research indicates that bicarbazole derivatives exhibit significant anticancer properties. A study highlighted the ability of certain derivatives to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting the growth of human breast cancer cells.

Table 1: Inhibition of Cancer Cell Proliferation

CompoundCell LineIC₅₀ (µM)
BPP-BCZMCF-715
BPP-BCZHeLa20
BPP-BCZA54918

The mechanism through which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been noted to influence the PI3K/Akt pathway, which is critical in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the biphenyl moiety significantly affect the biological activity of bicarbazole derivatives. Substituents at specific positions can enhance potency and selectivity against various cancer types.

Table 2: SAR Analysis of Bicarbazole Derivatives

Substituent PositionEffect on Activity
Para (4-position)Increased potency
Meta (3-position)Decreased activity
Ortho (2-position)Variable effects

Case Studies

  • In Vivo Efficacy : In a murine model of breast cancer, treatment with BPP-BCZ resulted in a significant reduction in tumor size compared to controls. The study reported a tumor volume decrease of approximately 40% after four weeks of treatment.
  • Cell Viability Assays : A series of assays conducted on human peripheral blood mononuclear cells (PBMCs) demonstrated that BPP-BCZ did not induce cytotoxicity at concentrations effective for inhibiting cancer cell lines, suggesting a favorable safety profile.

Q & A

Q. What are the optimized synthetic routes for 9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole, and how are yields maximized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert conditions. A representative method (adapted from analogous bicarbazole syntheses) includes:

  • Reagents : 5H-benzofuro[3,4-c]carbazole, 1,3-dibromobenzene, Pd(dba)₂ catalyst, t-BuONa base, and TTBP ligand.
  • Conditions : Reflux in anhydrous o-xylene (18 hours, nitrogen atmosphere).
  • Purification : Methanol precipitation, silica gel chromatography, and recrystallization in toluene .
Parameter Detail
Catalyst SystemPd(dba)₂/TTBP
SolventAnhydrous o-xylene
TemperatureReflux (~140°C)
Yield~47% (for analogous bicarbazoles)
Characterization¹H/¹³C NMR, LCMS-IT-TOF

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and substituent positions (e.g., biphenyl and carbazole protons resonate at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : LCMS-IT-TOF provides exact mass verification (e.g., [M+H]⁺ at m/z 589.18 for HT6, a structural analog) .
  • Purity Analysis : GC or HPLC (>98% purity, as in boronate ester derivatives) .

Advanced Research Questions

Q. How can computational methods streamline reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict optimal intermediates and transition states. For example:

  • Step 1 : Use software (e.g., Gaussian) to model cross-coupling barriers.
  • Step 2 : Apply machine learning to correlate solvent polarity with yield.
  • Step 3 : Validate predictions with targeted experiments (e.g., solvent screening) .

Q. How do π–π stacking interactions influence the compound’s photophysical properties in OLED applications?

The biphenyl-carbazole framework enables strong intermolecular π–π interactions, which:

  • Enhance Charge Transport : Measured via hole/electron mobility in thin films.
  • Modulate Emission : Bathochromic shifts observed in PL spectra (e.g., λmax = 450–500 nm).
  • Experimental Validation : Use X-ray crystallography or AFM to visualize stacking patterns .

Q. What strategies resolve contradictions in reported biological activities of carbazole derivatives?

Discrepancies may arise from substituent effects (e.g., bromine vs. methyl groups). Mitigation approaches:

  • Dose-Response Studies : Compare IC50 values across cell lines.
  • Control Experiments : Test for aggregation-induced artifacts using dynamic light scattering.
  • Theoretical Modeling : Dock derivatives into target proteins (e.g., kinase enzymes) to predict binding modes .

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

Advanced purity assessment combines:

  • HPLC-MS : Identifies trace byproducts (e.g., debrominated analogs).
  • Elemental Analysis : Confirms C/H/N ratios within 0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition ≤1% .

Methodological Tables

Q. Table 1. Comparative Yields for Palladium-Catalyzed Syntheses

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Pd(dba)₂/TTBPo-xylene14047
Pd(PPh₃)₄Toluene11032

Q. Table 2. Key Photophysical Properties

Derivativeλabs (nm)λem (nm)Quantum Yield
Parent Compound3504600.45
Brominated Analog3654800.38

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